Ethoxysilatrane Tumor Growth Inhibition in Walker Carcinoma Model
In a rat Walker's carcinoma model, 1-ethoxysilatrane administered at 250 mg/kg (i.p.) daily for 5 days prior to tumor inoculation followed by 10 days post-inoculation resulted in tumor growth inhibition exceeding 50% compared to untreated controls, accompanied by extensive tumor necrosis, collagen formation, and connective tissue proliferation in peripheral tumor regions [1]. Notably, treated animals exhibited no evidence of hepatic fatty degeneration or splenic lymphoid depletion, in contrast to untreated tumor-bearing controls which showed both fatty adiposis and spleen depletion with negligible white pulp [1].
| Evidence Dimension | Tumor growth inhibition |
|---|---|
| Target Compound Data | Growth inhibition >50% |
| Comparator Or Baseline | Untreated Walker carcinoma-bearing rats (baseline) |
| Quantified Difference | >50% reduction in tumor growth |
| Conditions | Rat Walker's carcinoma model; 250 mg/kg i.p. daily for 5 days pre-inoculation plus 10 days post-inoculation |
Why This Matters
This quantitative tumor inhibition data, combined with the absence of organ toxicity, provides a differentiated therapeutic index supporting procurement for antitumor research applications.
- [1] Voronkov MG, Baryshok VP. Antitumor activity of silatranes (a review). Pharmaceutical Chemistry Journal. 2004;38(1):3-9. View Source
